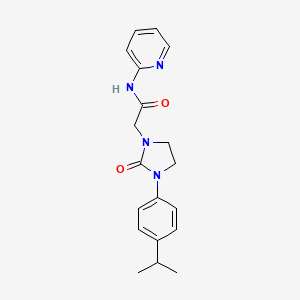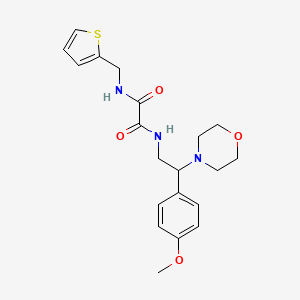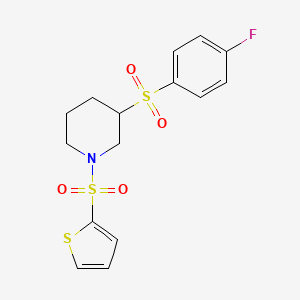
3-((4-Fluorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Fluorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine, also known as FSPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FSPTP is a piperidine-based compound that possesses two sulfonamide groups and a fluorophenyl group, making it a unique and versatile molecule. In
Aplicaciones Científicas De Investigación
Anticancer Activity
Novel derivatives of piperidine, including those containing sulfonyl groups and linked to thiophene or fluorophenyl moieties, have been investigated for their anticancer properties. For instance, derivatives of 1,2-dihydropyridine, thiophene, and thiazole with biologically active sulfone moieties have shown promising in vitro anticancer activity against human breast cancer cell lines. Compounds with specific structural configurations have exhibited better activity than reference drugs such as Doxorubicin, highlighting their potential as anticancer agents (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).
Synthesis and Biological Evaluation
The synthesis of biologically active derivatives has been a key area of research. New series of compounds, such as those involving 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, have been synthesized and evaluated for biological activities. These activities include enzyme inhibition, such as butyrylcholinesterase, showcasing the potential of these compounds in developing therapeutic agents. Such studies provide insights into the chemical versatility of piperidine derivatives and their potential biological applications (Khalid et al., 2016).
Anti-inflammatory and Antimicrobial Activities
Research has also extended to evaluating the anti-inflammatory and antimicrobial properties of piperidine derivatives. Synthesis and structural analysis of these compounds have led to the discovery of their promising anti-inflammatory and antimicrobial activities. This includes studies on novel hydrazide, 1,2-dihydropyridine, and chromene derivatives carrying biologically active sulfone moieties. Such compounds have shown potential in treating infections and inflammation, highlighting the broad spectrum of biological activities associated with these derivatives (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).
Molecular Docking and Enzyme Inhibition
Further research has explored the molecular docking and enzyme inhibition capabilities of piperidine derivatives. Studies have shown that these compounds can act as potent inhibitors for various enzymes, indicating their potential in drug development for diseases such as Alzheimer’s. This research not only underscores the chemical utility of such derivatives but also their application in understanding and targeting biological pathways (Rehman et al., 2018).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-thiophen-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S3/c16-12-5-7-13(8-6-12)23(18,19)14-3-1-9-17(11-14)24(20,21)15-4-2-10-22-15/h2,4-8,10,14H,1,3,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYCVQXKBPCYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


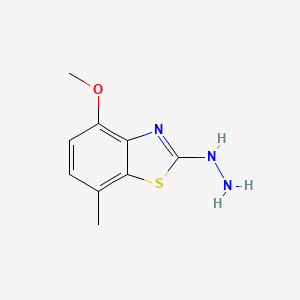
![2-{2-[4-(3,4-dichlorophenyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2841982.png)
![N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2841983.png)
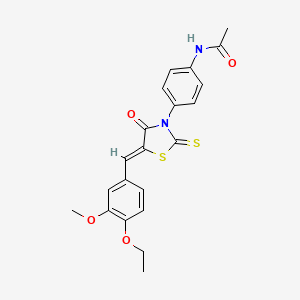
![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2841985.png)
![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide](/img/structure/B2841986.png)

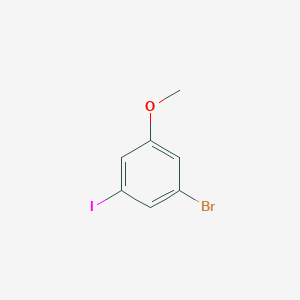
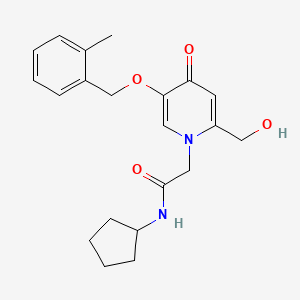
![3,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2841996.png)
![N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2841998.png)
